molecular formula C8H9NO2 B142064 Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate CAS No. 134703-37-0

Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate

Cat. No.: B142064
CAS No.: 134703-37-0
M. Wt: 151.16 g/mol
InChI Key: QXZXGNKWLHGURE-UHFFFAOYSA-N
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Description

Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate is an α,β-unsaturated ester featuring a pyrrole substituent at the β-position. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, imparts electron-rich characteristics, influencing the compound’s reactivity in cycloaddition or nucleophilic substitution reactions.

Properties

CAS No.

134703-37-0

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

methyl 2-pyrrol-1-ylprop-2-enoate

InChI

InChI=1S/C8H9NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-6H,1H2,2H3

InChI Key

QXZXGNKWLHGURE-UHFFFAOYSA-N

SMILES

COC(=O)C(=C)N1C=CC=C1

Canonical SMILES

COC(=O)C(=C)N1C=CC=C1

Synonyms

1H-Pyrrole-1-aceticacid,alpha-methylene-,methylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Pyrrole vs. Pyrazole Derivatives

Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate can be compared to methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate (CAS 192661-36-2, ). While both compounds share a propenoate ester backbone, the pyrazole ring in the latter introduces an additional nitrogen atom, increasing electron deficiency and altering dipole interactions. Pyrazoles are stronger hydrogen-bond acceptors, which may enhance solubility in polar solvents compared to pyrrole derivatives. Applications of the pyrazole analog include pharmaceutical intermediates due to its improved metabolic stability .

Compound Heterocycle Formula Key Functional Groups
This compound Pyrrole C₈H₉NO₂ Ester, α,β-unsaturated carbonyl
Methyl pyrazole-propenoate (CAS 192661-36-2) Pyrazole C₈H₁₀N₂O₂ Ester, α,β-unsaturated carbonyl

Substituent Effects: Cyano vs. Ester Groups

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate () replaces the ester group at the α-position with a cyano (-CN) group. This substitution increases electrophilicity at the β-carbon, enhancing reactivity in Michael additions or cyclizations. The ethyl ester further reduces crystallinity compared to methyl esters, as noted in its single-crystal X-ray data () .

Ester Chain Modifications

Methyl vs. Ethyl Esters

The choice of ester (methyl vs. ethyl) impacts physical properties:

  • Methyl esters (e.g., target compound) typically exhibit higher volatility and lower boiling points.
  • Ethyl esters (e.g., ) demonstrate increased lipophilicity, favoring membrane permeability in drug design .

Sulfonate and Fluorinated Analogues

Sodium 2-methylprop-2-ene-1-sulphonate ()

This compound replaces the ester with a sulfonate group, drastically increasing water solubility. Such derivatives are used in ion-exchange resins or surfactants, contrasting with the hydrophobic ester-based target compound .

Perfluorinated Propenoates ()

Fluorinated analogs like 2-[Methyl(perfluorobutylsulfonyl)amino]ethyl prop-2-enoate (CAS 819069-74-4) incorporate perfluoroalkyl chains, imparting extreme chemical inertness and thermal stability. These are employed in high-performance coatings but lack the bioreactivity of pyrrole-based esters .

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